molecular formula C25H24FN3O3 B5913082 N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide

N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide

Cat. No. B5913082
M. Wt: 433.5 g/mol
InChI Key: YYDASOLZZULMJR-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide is a novel compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as DFP-10917 and has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an in-depth analysis of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide.

Mechanism of Action

The mechanism of action of N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC activity has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models.
Biochemical and Physiological Effects:
N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has anxiolytic and antidepressant effects in animal models. It has been suggested that these effects may be due to the modulation of neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide in lab experiments is its potential to inhibit the growth of cancer cells. This compound may be used as a tool for drug discovery and the development of new cancer treatments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions. This may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide. One direction is to further investigate its mechanism of action and its potential as an HDAC inhibitor. Another direction is to explore its potential applications in other research fields such as neuroscience and drug discovery. Additionally, future research may focus on improving the solubility of this compound in aqueous solutions to enhance its use in lab experiments.

Synthesis Methods

The synthesis of N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide involves a series of chemical reactions. The first step involves the reaction of 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to form 3,5-dimethylphenyl hydrazine. The next step involves the reaction of 3,5-dimethylphenyl hydrazine with 3-fluorobenzoyl chloride to form N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide. The final product is obtained after purification using various techniques such as recrystallization and chromatography.

Scientific Research Applications

N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide has potential applications in various research fields such as cancer research, drug discovery, and neuroscience. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-[3-[(E)-N-[[2-(3,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3/c1-16-10-17(2)12-23(11-16)32-15-24(30)29-28-18(3)19-6-5-9-22(14-19)27-25(31)20-7-4-8-21(26)13-20/h4-14H,15H2,1-3H3,(H,27,31)(H,29,30)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDASOLZZULMJR-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(1E)-1-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide

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